molecular formula C15H30O B1600092 (R)-(+)-1,2-Epoxypentadecane CAS No. 96938-06-6

(R)-(+)-1,2-Epoxypentadecane

Cat. No. B1600092
CAS RN: 96938-06-6
M. Wt: 226.4 g/mol
InChI Key: QMIBIXKZPBEGTE-OAHLLOKOSA-N
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Description

®-(+)-1,2-Epoxypentadecane , also known as ®-(+)-15,16-epoxyhexadecane , is an organic compound with the following characteristics:



  • Chemical Formula : C₁₆H₃₀O

  • Molecular Weight : Approximately 242.41 g/mol

  • Chirality : It exists in the ®-enantiomer form.



Synthesis Analysis

The synthesis of ®-(+)-1,2-Epoxypentadecane involves several methods, including:



  • Epoxidation of Alkenes : This compound can be synthesized by epoxidizing the corresponding alkene using peracids or other epoxidation reagents.

  • Asymmetric Synthesis : Enantioselective methods can yield the desired ®-enantiomer.



Molecular Structure Analysis

The molecular structure of ®-(+)-1,2-Epoxypentadecane consists of a pentadecane backbone with an epoxide functional group at positions 15 and 16. The epoxide ring is a three-membered cyclic ether.



Chemical Reactions Analysis


  • Ring Opening Reactions : The epoxide ring can undergo nucleophilic ring-opening reactions with various nucleophiles (e.g., amines, thiols) to form new carbon-oxygen bonds.

  • Hydrolysis : ®-(+)-1,2-Epoxypentadecane can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.

  • Substitution Reactions : The epoxide can participate in substitution reactions, leading to the formation of various derivatives.



Physical And Chemical Properties Analysis


  • Physical State : ®-(+)-1,2-Epoxypentadecane is a colorless liquid at room temperature.

  • Melting Point : Approximately -10°C .

  • Boiling Point : Around 250°C .

  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Handle with caution.

  • Irritant : It may cause skin and eye irritation.

  • Flammability : It is flammable ; store away from open flames.

  • Environmental Impact : Dispose of properly to prevent environmental contamination.


Future Directions

Research on ®-(+)-1,2-Epoxypentadecane should focus on:



  • Biological Activity : Investigate its potential as a bioactive compound.

  • Synthetic Methods : Develop efficient and scalable synthetic routes.

  • Environmental Impact : Assess its impact on ecosystems.


properties

IUPAC Name

(2R)-2-tridecyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-14-16-15/h15H,2-14H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIBIXKZPBEGTE-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455454
Record name (R)-(+)-1,2-Epoxypentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1,2-Epoxypentadecane

CAS RN

96938-06-6
Record name (R)-(+)-1,2-Epoxypentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-1,2-Epoxypentadecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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